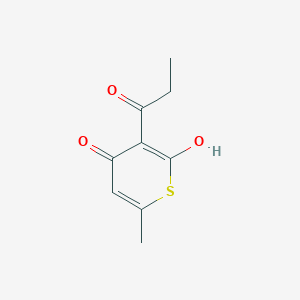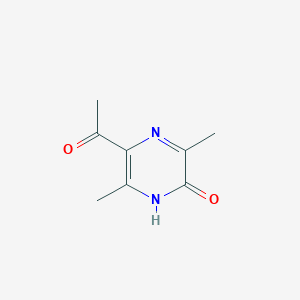
5-Acetyl-3,6-dimethylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3,6-dimethylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3,6-dimethylpyrazin-2(1H)-one typically involves the reaction of 3,6-dimethylpyrazine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3,6-dimethylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
5-Acetyl-3,6-dimethylpyrazin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-3,6-dimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The acetyl and dimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpyrazine: Lacks the acetyl group, resulting in different chemical properties and reactivity.
5-Acetylpyrazine: Similar structure but without the dimethyl substituents, leading to variations in its applications and effects.
2,3-Dimethylpyrazine: Another pyrazine derivative with different substitution patterns, affecting its chemical behavior.
Uniqueness
5-Acetyl-3,6-dimethylpyrazin-2(1H)-one is unique due to the presence of both acetyl and dimethyl groups, which confer specific chemical and biological properties. Its distinct structure allows for diverse applications and reactivity compared to other pyrazine derivatives.
Properties
CAS No. |
62025-76-7 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-acetyl-3,6-dimethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H10N2O2/c1-4-7(6(3)11)9-5(2)8(12)10-4/h1-3H3,(H,10,12) |
InChI Key |
FCSUYJVRNGBIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran](/img/structure/B14545858.png)
![N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide](/img/structure/B14545860.png)
![5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14545862.png)
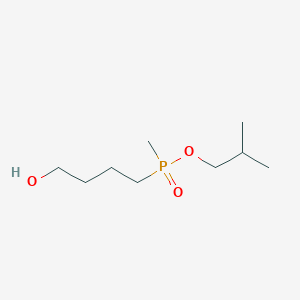
![2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-](/img/structure/B14545883.png)
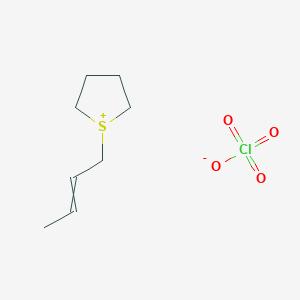
![[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14545890.png)
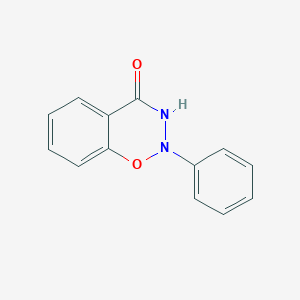
![[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene](/img/structure/B14545906.png)
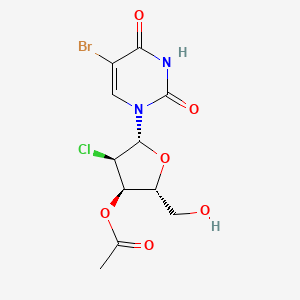
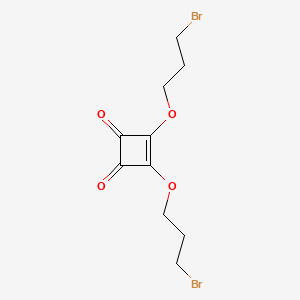
![1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide](/img/structure/B14545918.png)
